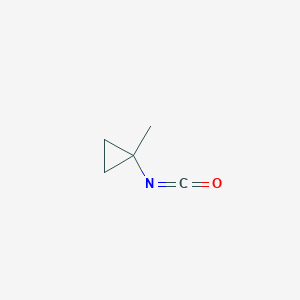
Cloruro de 1-oxo-2,3-dihidro-1H-inden-4-sulfonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride is an organic compound with the molecular formula C9H7ClO3S and a molecular weight of 230.67 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an indene ring system, which includes a ketone functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its role in the development of new drugs.
Mecanismo De Acción
Result of Action
The molecular and cellular effects of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets .
Métodos De Preparación
The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride typically involves the reaction of 1-Oxo-2,3-dihydro-1H-indene with chlorosulfonic acid. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction. The general synthetic route can be summarized as follows:
Starting Material: 1-Oxo-2,3-dihydro-1H-indene
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: Low temperature, typically around 0°C to 5°C
Product: 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine
Products: Sulfonamide, sulfonate ester, sulfonothioate derivatives
-
Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reagents: Water or aqueous base
Conditions: Room temperature or slightly elevated temperature
Products: Sulfonic acid
-
Reduction: : The ketone group can be reduced to form the corresponding alcohol.
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Typically carried out in anhydrous solvents
Products: Alcohol derivatives
Comparación Con Compuestos Similares
1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the indene ring.
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: Contains a nitrile group instead of a sulfonyl chloride group.
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
The uniqueness of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride lies in its specific reactivity due to the presence of both the sulfonyl chloride and ketone functional groups, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-oxo-2,3-dihydroindene-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-14(12,13)9-3-1-2-6-7(9)4-5-8(6)11/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWPETYKWUHVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![N-(3-chlorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2475445.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2475449.png)
![5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2475450.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide](/img/structure/B2475453.png)



![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)
amine dihydrochloride](/img/structure/B2475465.png)
![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)
